molecular formula C10H11NO3 B13497219 methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B13497219
M. Wt: 193.20 g/mol
InChI Key: AOPKRWQRUINUGJ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta-fused pyridine core with a hydroxyl group at position 7 and a methyl ester at position 2. This structure combines aromatic pyridine reactivity with the steric and electronic effects of the cyclopentane ring.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-4-2-6-3-5-8(12)9(6)11-7/h2,4,8,12H,3,5H2,1H3

InChI Key

AOPKRWQRUINUGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(CCC2O)C=C1

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the cyclization of suitably substituted pyridine derivatives bearing ester and hydroxyl functionalities, followed by selective oxidation and functional group transformations to yield the target compound.

Stepwise Procedure

  • Step 1: Synthesis of a precursor, such as methyl 2-(2-hydroxyphenyl) pyridine-3-carboxylate, via condensation of 2-hydroxybenzaldehyde with 2-aminopyridine derivatives.
  • Step 2: Intramolecular cyclization facilitated by acid catalysis or thermal conditions, leading to the formation of the cyclopenta[b]pyridine core.
  • Step 3: Oxidation or hydroxylation at the 7-position, often using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
  • Step 4: Purification through column chromatography or recrystallization to isolate methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate.

Research Findings & Data

  • Patent WO2017112719A1 describes heterocyclic modifications involving pyridines with hydroxyl groups, emphasizing oxidation steps to introduce hydroxyl functionalities at specific positions.

Construction via Multi-Component Reactions (MCRs)

Method Overview

Multi-component reactions enable the rapid assembly of heterocyclic frameworks by combining multiple building blocks in a single step, often under microwave or thermal conditions.

Representative Protocol

  • Reactants: 2-aminopyridine derivatives, methyl acetoacetate, and formaldehyde or suitable aldehydes.
  • Conditions: Heating in ethanol or acetic acid with catalysts such as p-toluenesulfonic acid.
  • Outcome: Formation of the pyridine core with subsequent hydroxylation at the 7-position via oxidative conditions.

Research Findings & Data

  • This method aligns with the general strategies described in heterocyclic synthesis literature, where multi-component reactions facilitate the formation of complex pyridine derivatives with hydroxyl groups.

Oxidative Functionalization of Pyridine Derivatives

Method Overview

This approach involves starting from methyl 7-substituted pyridine derivatives, followed by regioselective oxidation to introduce the hydroxyl group at the 7-position.

Procedure

  • Step 1: Synthesis of methyl 7-alkyl or 7-aryl pyridine-2-carboxylates via nucleophilic substitution or cross-coupling reactions.
  • Step 2: Oxidation using reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic or basic conditions.
  • Step 3: Purification to isolate methyl 7-hydroxy-derivatives.

Research Findings & Data

  • The oxidation of pyridine derivatives to introduce hydroxyl groups is well-documented, with specific regioselectivity achieved through electronic and steric effects.

Heterocyclic Ring Formation via Cycloaddition

Method Overview

This involves cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct the cyclopenta[b]pyridine ring fused to the pyridine core.

Procedure

  • Step 1: Preparation of suitable azomethine ylides or dienes.
  • Step 2: Cycloaddition with activated pyridine derivatives bearing ester groups.
  • Step 3: Post-cycloaddition oxidation to introduce the hydroxyl group at the desired position.

Research Findings & Data

  • Such strategies are supported by heterocyclic chemistry literature, where cycloaddition reactions are employed to synthesize fused heterocycles with functionalized substituents.

Data Table Summarizing Preparation Methods

Method No. Approach Key Reagents Typical Conditions Advantages Limitations
1 Direct Cyclization 2-hydroxybenzaldehyde, 2-aminopyridine Acid catalysis, heat High regioselectivity Multi-step purification
2 Multi-Component Reaction 2-aminopyridine, methyl acetoacetate, formaldehyde Microwave or reflux Rapid synthesis Limited regioselectivity
3 Oxidative Functionalization Pyridine derivatives, oxidants (m-CPBA, H₂O₂) Mild oxidative conditions Selective hydroxylation Regioselectivity control needed
4 Cycloaddition Azomethine ylides, dienes Thermal or microwave Efficient ring construction Requires precursor synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions Reagents Product Yield Source
Acidic hydrolysisHCl (conc.), H₂O, reflux7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid85–92%
Basic hydrolysisNaOH (aq.), ethanol, ΔSodium salt of 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid78–84%

This reaction is critical for generating bioactive carboxylic acid derivatives used in further functionalization.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines to form amides:

Nucleophile Conditions Product Yield Source
AnilineDCM, DCC, DMAP, 25°C, 12h7-Hydroxy-N-phenyl-5H,6H,7H-cyclopenta[b]pyridine-2-carboxamide67%
BenzylamineTHF, EDC·HCl, HOBt, 0°C→25°C7-Hydroxy-N-benzyl-5H,6H,7H-cyclopenta[b]pyridine-2-carboxamide72%

The hydroxyl group at position 7 can also undergo substitution under Mitsunobu conditions (e.g., with triphenylphosphine/DIAD) to generate ether derivatives .

Electrophilic Aromatic Substitution

Electrophile Conditions Product Regioselectivity Source
NitrationHNO₃/H₂SO₄, 0°C7-Hydroxy-3-nitro-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylateC3 position
SulfonationH₂SO₄, SO₃, 50°C7-Hydroxy-3-sulfo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylateC3 position

The C3 position is favored due to para-directing effects of the hydroxyl group.

Oxidation

The hydroxyl group is oxidizable to a ketone under mild conditions:

Oxidizing Agent Conditions Product Yield Source
PCC (Pyridinium chlorochromate)DCM, 25°C, 6h7-Oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate58%
KMnO₄H₂O, Δ7-Oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid (via overoxidation)41%

Reduction

The ester group is reducible to a primary alcohol:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C→25°C, 2h7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-methanol76%

Cycloaddition and Condensation

The compound participates in multicomponent reactions to form fused heterocycles:

Reagents Conditions Product Yield Source
Acetylacetone, DMF80°C, 8hPyrimido[2,1-b]pteridine fused derivative63%
Ninhydrin, ethanolReflux, 12hIndeno[2',1':4,5]imidazo[2,1-b]pteridine51%

These reactions exploit the electron-deficient pyridine ring and the hydroxyl group’s ability to stabilize transition states .

Enzymatic Modifications

Microbial systems enable regioselective hydroxylation:

Organism Substrate Product Conversion Source
Burkholderia sp. MAK1Methyl 7-hydroxy-... carboxylate7-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate-5-ol88%

This biocatalytic approach offers sustainable routes to hydroxylated derivatives .

Scientific Research Applications

Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • Halogenated Derivatives : Bromo- and chloro-substituted cyclopenta[b]pyridines (e.g., 4-(4-bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine, 5c ) exhibit enhanced electronic withdrawal, influencing reactivity in cross-coupling reactions .
  • Ester Derivatives : Analogous esters (e.g., methyl 4-(difluoromethyl)-2-fluorobenzoate) highlight the role of ester groups in modulating lipophilicity and hydrolysis susceptibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State
Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate (hypothetical) C₁₀H₁₁NO₃ 193.20 7-OH, 2-COOCH₃ Not reported
4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c ) C₁₈H₁₃BrNS 363.28 4-BrPh, 2-thiophene Yellow crystals
2-Chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid C₇H₆ClNO₂S 203.64 2-Cl, 6-SCH₃, 4-COOH Solid
O2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one C₇H₆BrNO 200.03 2-Br, 5-ketone Not reported

Key Observations :

  • Thiophene-substituted derivatives (5a–e) show higher molecular weights due to aromatic substituents, impacting solubility in non-polar solvents .

Reactivity and Functional Group Interactions

  • Hydroxyl Group : The 7-OH group may participate in hydrogen bonding or oxidation reactions, unlike inert halogen atoms in 5c or 5b .
  • Ester Group : The methyl ester at position 2 is prone to hydrolysis under acidic/basic conditions, similar to methyl 4-(difluoromethyl)-2-fluorobenzoate . This contrasts with stable sulfanyl or nitro groups in analogs like 2a–c .
  • Halogen Reactivity : Bromo or chloro substituents (e.g., in 5c ) enable cross-coupling reactions, whereas the hydroxyl group may limit such pathways unless protected .

Biological Activity

Methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Name : this compound
  • CAS Number : Not specified in the search results.
  • Molecular Formula : Not provided in the search results.
  • Molecular Weight : Not specified in the search results.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, derivatives containing the cyclopenta[b]pyridine structure have shown cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Case Study : A study on related compounds demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents, suggesting a strong potential for further development .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases:

  • Mechanism : The compound may act as an inhibitor of certain enzymes involved in neuroinflammation and oxidative stress.
  • Research Findings : Studies have shown that similar compounds can reduce markers of inflammation and oxidative damage in neuronal cells exposed to toxic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Substituent Biological Activity Notes
Hydroxyl GroupEnhances antitumor activityEssential for interaction with biological targets
Methyl GroupModulates lipophilicityAffects absorption and distribution

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating the potential synergistic effects when used in combination with existing treatments for cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate and its derivatives?

  • Methodological Answer : Cyclopenta[b]pyridine derivatives are typically synthesized via cyclization reactions. For example, substituted cyclopenta[b]pyridines can be prepared by reacting ketones with heterocyclic amines under acidic conditions, followed by oxidation or functionalization steps. Key intermediates like 5-methoxypyridine-2-carboxylic acid derivatives are synthesized using potassium permanganate oxidation of methylpyridine precursors at 90–95°C, yielding carboxylic acids that are esterified to form target compounds .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization involves a combination of techniques:

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm cyclopenta[b]pyridine ring formation. For example, methoxy groups (OCH₃) resonate at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons appear in δ 7.0–8.3 ppm .
  • IR Spectroscopy : Stretching frequencies for hydroxyl (-OH, ~3200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups are critical for functional group confirmation .
  • Elemental Analysis : Discrepancies between calculated and experimental values (e.g., C: 54.92% calc. vs. 54.61% found) require careful purification and validation .

Q. What safety precautions are recommended when handling cyclopenta[b]pyridine derivatives in laboratory settings?

  • Methodological Answer : Safe handling includes:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas away from incompatible reagents .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of cyclopenta[b]pyridine derivatives to improve yield?

  • Methodological Answer : Optimization strategies include:

  • Reagent Stoichiometry : Adjusting molar ratios of ketones and amines to reduce side reactions.
  • Temperature Control : Maintaining precise reaction temperatures (e.g., 90–95°C for permanganate oxidations) to enhance selectivity .
  • Catalysis : Exploring acid or base catalysts (e.g., KOH in dioxane/water mixtures) to accelerate cyclization .

Q. What strategies are effective in resolving contradictions between calculated and experimental elemental analysis data for cyclopenta[b]pyridine derivatives?

  • Methodological Answer : Discrepancies (e.g., C: 54.92% calc. vs. 54.61% found) may arise from incomplete purification or hygroscopicity. Solutions include:

  • Recrystallization : Purify compounds using solvents like ethanol or dichloromethane.
  • Analytical Cross-Validation : Use complementary techniques (e.g., high-resolution mass spectrometry) to confirm molecular formulas .

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound?

  • Methodological Answer : Computational approaches include:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess stability and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.
  • In Silico Spectroscopy : Predict NMR/IR spectra using software (e.g., Gaussian) to compare with experimental data .

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